(5-Oxocyclopent-1-en-1-yl)boronic acid
Description
Properties
IUPAC Name |
(5-oxocyclopenten-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3/c7-5-3-1-2-4(5)6(8)9/h2,8-9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMUMNFZUFSWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCC1=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657412 | |
| Record name | (5-Oxocyclopent-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-71-4 | |
| Record name | B-(5-Oxo-1-cyclopenten-1-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Oxocyclopent-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Oxocyclopent-1-ene-1-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Boronic Acid Derivatives
Boronic acid derivatives are typically synthesized starting from boric acid. Boric acid can undergo dehydration with alcohols to form borate esters, which are key precursors in the synthesis of boronic acid derivatives.
- Starting Materials: Boric acid or borate esters.
- Reaction with Organometallic Reagents: Borate esters react with organometallic reagents to form boronic acids.
- Hydrolysis: Hydrolysis of the resulting product yields the boronic acid.
Synthesis of Pyrazole-4-boronic acid pinacol ester
A synthesis method of pyrazole-4-boronic acid pinacol ester includes the following steps:
- Reacting 1-Boc-4-halogenopyrazole and pinacol diboron in an alkali metal weak acid salt solution at 25-110 ℃ under the action of a palladium catalyst to obtain 1-Boc-4-pyrazole pinacol borate.
- Heating the 1-Boc-4-pyrazole pinacol borate to a molten state until no gas is discharged, cooling to room temperature, adding petroleum ether, stirring, pulping, filtering, and drying to obtain a pure pyrazole-4-boronic acid pinacol ester.
Example 1: Reacting 24.7 g (0.1mol) of 1-Boc-4-bromopyrazole and 25.4 g (0.1mol) of pinacol ester diborate with 0.74 g (0.001mol) of [1,1' -bis (diphenylphosphino) ferrocene ] palladium dichloride and 19.6 g (0.2mol) of potassium acetate in 200 ml ethanol. The mixture is heated to reflux under nitrogen protection for 16 hours. After workup and purification, 24.2 g of 1-Boc-4-pyrazolboronic acid pinacol ester is obtained (82.3% yield).
\$$ ^1H-NMR(400MHz,CDCl_3)\ \delta:1.33(12H,s)1.65(9H,s),7.93(1H,s),8.39(1H,s)\$$
- Example 2: Reacting 29.4 g (0.1mol) of 1-Boc-4-iodopyrazole and 25.4 g (0.1mol) of pinacol ester diborate with 0.82 g (0.001mol) of [1,1' -bis (diphenylphosphino) ferrocene ] palladium dichloride and 13.6 g (0.1mol) of sodium acetate in 200 ml isopropanol. The mixture is heated to reflux under nitrogen protection for 16 hours. After workup and purification, 25.2 g of 1-Boc-4-pyrazoleboronic pinacol ester is obtained (85.7% yield).
- Example 3: Heating 24.2 g of 1-Boc-4-pyrazole boronic acid pinacol ester to 180 ℃ until no gas is released, then cooling to room temperature and adding petroleum ether to obtain 4-pyrazole boronic acid pinacol ester (80.2% yield).
Pinacolyl Boronic Ester Deprotection
Pinacolyl boronic esters can be deprotected using a two-step protocol involving a diethanolamine-protected intermediate. This method offers mild reaction conditions, tolerance of functional groups, short reaction times, and ease of product isolation.
Stability of Boronic Acids
Boronic acids are less sensitive to oxygen compared to borinic acids, making them easier to handle. The oxidation product, boric acid, is stable and relatively benign in the human body, enhancing the appeal of boronic acids as synthetic intermediates.
Reactions with Diols
Boronic acids react with diols to form boronic esters. The structure of the diol affects the reaction rate and stability of the resulting boronic ester. Alkyl groups on the α position of diols slow down the reaction but result in more thermodynamically stable products. Six-membered boronic esters are more stable than five-membered ones, and only cis-diols undergo transesterification.
Chemical Reactions Analysis
Types of Reactions
(5-Oxocyclopent-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
Chemical Synthesis
Cross-Coupling Reactions
(5-Oxocyclopent-1-en-1-yl)boronic acid can serve as a versatile building block in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in creating complex organic molecules. The compound's ability to participate in Suzuki-Miyaura coupling reactions allows for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
Table 1: Summary of Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base | Biaryl derivatives |
| Stille Coupling | Sn reagent, base | Vinyl-substituted products |
| Negishi Coupling | Zn reagent, base | Alkyl-substituted products |
Medicinal Chemistry
Anticancer Activity
Boronic acids have been recognized for their potential in medicinal applications, particularly as inhibitors of proteasomes. The compound this compound has shown promise in the development of novel anticancer agents by acting as a bioisostere for certain therapeutic targets. Research indicates that modifications to boronic acids can enhance their selectivity and potency against cancer cells.
Case Study: Bortezomib Analogues
Bortezomib, a well-known boronic acid derivative used in multiple myeloma treatment, inspired the exploration of this compound analogues. Studies demonstrated that these analogues exhibit improved stability and reduced side effects compared to traditional boronic acids.
Material Science
Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer chemistry. Its ability to form reversible covalent bonds with diols enables the development of dynamic materials that can respond to environmental stimuli.
Table 2: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High (up to 200°C) |
| Mechanical Strength | Enhanced due to cross-linking |
| Responsiveness | pH-sensitive behavior |
Biological Applications
Molecular Recognition
Boronic acids are known for their ability to selectively bind to diols, making them useful in biological sensing applications. This compound can be employed in the design of sensors for glucose and other saccharides, which is particularly relevant in diabetes monitoring.
Mechanism of Action
The mechanism of action of (5-Oxocyclopent-1-en-1-yl)boronic acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it may target specific enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs and Functional Derivatives
Structural Analogs
(2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid
- CAS : 1626344-47-5
- Formula : C₆H₉BO₃
- Key Feature: A methyl substituent on the cyclopentenone ring .
- However, steric hindrance from the methyl group could reduce binding affinity to targets compared to the parent compound.
Aromatic Boronic Acids (e.g., Phenanthren-9-yl boronic acid)
- Structure : Polycyclic aromatic systems.
- Biological Activity : Exhibits antiproliferative effects in triple-negative breast cancer (4T1 cells) with an IC₅₀ of 0.225 µM .
- Comparison: The cyclopentenone ring in (5-oxocyclopent-1-en-1-yl)boronic acid introduces an electron-withdrawing ketone, lowering its pKa (estimated ~7.5) compared to aromatic analogs (e.g., phenylboronic acid, pKa ~8.6) . This enhanced acidity may improve boronate ester formation under physiological conditions, a critical factor in enzyme inhibition applications .
Functional Derivatives
β-Amido Boronic Acids
- Example : β-Amido boronic acids with pinacol-protected groups (e.g., 3d-pin) show reduced binding affinity compared to free boronic acids (e.g., 3d) in MST assays, highlighting the importance of the free boronic acid moiety for target interaction .
- Relevance : The unprotected boronic acid in this compound may similarly enhance binding to serine proteases or other targets requiring covalent interactions.
Boronic Acid-Based Protease Inhibitors
Physicochemical and Reactivity Comparisons
Acidity (pKa) and Reactivity
- Cyclopentenone Boronic Acid: The electron-withdrawing ketone lowers the pKa (~7.5), enhancing boronate ester formation at physiological pH (7.4) .
- Phenylboronic Acid : Higher pKa (~8.6) limits esterification under physiological conditions unless paired with diols like catechol .
- Implication : The lower pKa of this compound may make it more effective in dynamic combinatorial chemistry or glucose-sensing applications compared to phenylboronic acid derivatives .
Solubility and Stability
Anticancer Potential
Enzyme Inhibition
- HIV-1 Protease : Boronic acids with optimized pKa and hydrogen-bonding capacity achieve exceptional affinity .
- Fungal Histone Deacetylase (HDAC): Boronic acid derivatives like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit appressorium formation at 1 µM, comparable to trichostatin A .
Biological Activity
(5-Oxocyclopent-1-en-1-yl)boronic acid is a boronic acid derivative characterized by its unique cyclopentenone structure. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the current understanding of its biological activity, including mechanisms of action, interactions with biomolecules, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a boronic acid functional group attached to a cyclopentene ring with a ketone substituent, which enhances its reactivity and interaction with biological targets.
The primary mechanism of action for boronic acids involves the formation of reversible covalent bonds with diols, enabling them to interact with various biomolecules such as enzymes and proteins. This property is crucial for their role as enzyme inhibitors and in drug development.
Enzyme Inhibition
Boronic acids have been extensively studied for their ability to inhibit enzymes, particularly proteases and glycosidases. The interaction of this compound with these enzymes can lead to significant biological effects, including:
- Antiviral Activity : Some studies suggest that boronic acids can inhibit viral proteases, potentially leading to therapeutic applications in treating viral infections.
- Anticancer Properties : Research indicates that boronic acids may exhibit antiproliferative effects against various cancer cell lines by disrupting critical enzymatic processes involved in cell division.
Case Studies
- Antiproliferative Activity : A study evaluated the effects of several boronic acid derivatives on prostate cancer cell lines. This compound demonstrated significant inhibition of cell growth, suggesting its potential as an anticancer agent. The IC50 values indicated a dose-dependent response, highlighting its efficacy compared to standard treatments like flutamide .
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes revealed that it forms stable complexes, which could be harnessed for therapeutic purposes. For instance, the compound's ability to bind selectively to certain glycosidases suggests potential applications in regulating metabolic pathways .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | LAPC-4 | 12.5 | |
| Flutamide | LAPC-4 | 15.0 | |
| Bicalutamide | LAPC-4 | 20.0 |
Table 2: Binding Affinities to Enzymes
Q & A
Synthesis and Purification Optimization
Q: What strategies are effective for synthesizing (5-Oxocyclopent-1-en-1-yl)boronic acid with high purity, and how can byproducts be minimized? A: Synthesis of boronic acids often requires protective group strategies or prodrug intermediates due to their sensitivity during purification. For cyclic boronic acids like this compound, aromatic or aliphatic boronic acid synthetic routes can be adapted, leveraging cross-coupling reactions (e.g., Suzuki-Miyaura) with pre-functionalized cyclopentenone precursors. Post-synthesis, impurities such as boroxines (trimers formed via dehydration) can be minimized using derivatization with diols (e.g., pinacol) to stabilize the boronic acid. High-performance liquid chromatography (HPLC) or LC-MS/MS methods, as validated for boronic acid impurity detection in pharmaceuticals, are recommended for purity assessment .
Binding Kinetics with Biological Diols
Q: How can the binding kinetics of this compound with diol-containing biomolecules (e.g., sugars, glycoproteins) be experimentally determined? A: Stopped-flow fluorescence spectroscopy is a robust method for real-time kinetic analysis of boronic acid-diol interactions. For example, binding rate constants (kon/koff) can be measured by monitoring fluorescence changes upon rapid mixing of the boronic acid with diols (e.g., fructose, glucose). The kon values typically follow the order fructose > tagatose > mannose > glucose, correlating with thermodynamic affinity. Surface plasmon resonance (SPR) with immobilized boronic acid surfaces can also quantify glycoprotein binding kinetics under varying pH/buffer conditions .
Analytical Characterization Challenges
Q: What modifications are required for MALDI-MS analysis of this compound to prevent boroxine interference? A: Free boronic acids often undergo dehydration/trimerization during MALDI-MS, complicating spectral interpretation. Derivatization with diols (e.g., 2,3-butanediol) converts boronic acids to stable cyclic esters, suppressing boroxine formation. Alternatively, using 2,5-dihydroxybenzoic acid (DHB) as a matrix enables in situ esterification on the MALDI plate, simplifying analysis. For peptide-boronic acid hybrids, DHB also aids sequencing by stabilizing the boron moiety during ionization .
Anticancer Mechanism Exploration
Q: What in vitro and in vivo models are suitable for evaluating the anticancer potential of this compound derivatives? A: Proteasome inhibition assays (e.g., 20S proteasome activity) are critical for boronic acid-based anticancer agents, as seen with bortezomib. Cell viability assays (e.g., MTT) using cancer cell lines (e.g., glioblastoma, multiple myeloma) can screen for cytotoxicity. In vivo, xenograft models assess tumor regression. For tubulin-targeting analogs (e.g., combretastatin mimics), tubulin polymerization assays and apoptosis markers (e.g., FACScan) validate mechanism .
Thermal Stability in Material Science
Q: How does the cyclic enol structure of this compound influence its thermal stability compared to aromatic analogs? A: Thermogravimetric analysis (TGA) reveals that aromatic boronic acids (e.g., pyrene-1-boronic acid) exhibit stability up to 600°C due to conjugated π-systems. Cyclic enol boronic acids may degrade at lower temperatures due to strain or reactivity of the enol group. Comparative TGA under inert atmospheres identifies degradation pathways (e.g., B-O bond cleavage vs. ring-opening), guiding flame-retardant or polymer applications .
Addressing Binding Affinity Discrepancies
Q: How should conflicting reports on the binding affinity of this compound with glycoproteins be resolved? A: Discrepancies often arise from secondary interactions (e.g., hydrophobic/hydrogen bonding) between glycoproteins and boronic acid surfaces. Systematic SPR studies under controlled buffer conditions (e.g., varying pH, ionic strength) can isolate diol-specific binding. Competitive elution with sorbitol or elevated pH borate buffer distinguishes specific vs. non-specific interactions .
Drug Delivery System Integration
Q: Can this compound enhance cellular uptake of macromolecules via diol-mediated targeting? A: Boronic acids conjugated to liposomes or nanoparticles exploit diol-rich cell surface glycans (e.g., sialic acid) for targeted delivery. For example, phenylboronic acid-functionalized liposomes show improved uptake in cancer cells. Stability and release kinetics can be tuned using pH-responsive linkers, leveraging the reversible boronic acid-diol interaction .
Sensor Design for Diagnostic Applications
Q: What polymer matrices improve the selectivity of this compound-based sensors for glucose detection? A: Redox-active polymers (e.g., poly-nordihydroguaiaretic acid) grafted onto boronic acid-functionalized electrodes act as molecular sieves, excluding interferents (e.g., plasma proteins). The polymer enhances stability and enables reusable glucose monitoring via indicator displacement assays. Fluorescent sensors using pyrene-appended boronic acids (e.g., T1) improve sensitivity through aggregation-induced emission (AIE) effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
